molecular formula C7H12O2 B1588152 Isopropyl crotonate CAS No. 6284-46-4

Isopropyl crotonate

Cat. No. B1588152
CAS RN: 6284-46-4
M. Wt: 128.17 g/mol
InChI Key: AABBHSMFGKYLKE-SNAWJCMRSA-N
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Description

Isopropyl crotonate, also known as isopropyl (2E)-2-butenoate, is a chemical compound with the linear formula C7H12O2 . It is a liquid at room temperature .


Synthesis Analysis

Isopropyl crotonate has been synthesized by group-transfer polymerization using a silicon-based Lewis acid catalyst . This process involves the reaction of various β-substituted acrylates, such as alkyl crotonates (including isopropyl crotonate), with each monomer component being incorporated sufficiently .


Molecular Structure Analysis

The molecular formula of isopropyl crotonate is C7H12O2, and its molecular weight is 128.17 . The InChI code for isopropyl crotonate is 1S/C7H12O2/c1-4-5-7(8)9-6(2)3/h4-6H,1-3H3/b5-4+ .


Physical And Chemical Properties Analysis

Isopropyl crotonate is a liquid at room temperature . It has a boiling point of 147°C . The specific gravity of isopropyl crotonate is 0.89 , and its refractive index is 1.42 .

Scientific Research Applications

Polymerization and Copolymerization

Isopropyl crotonate is used in anionic polymerization processes. Studies have shown that organometallic catalysts can effectively polymerize isopropyl crotonate, and its copolymerization with other monomers like methyl crotonate has been explored. These processes have been observed to produce polymers with significant catalytic activity and varying properties, such as stereoregularity and reactivity, which are important in materials science (Tsuruta, Makimoto, & Tanabe, 1968). Additionally, the polymerization techniques for secondary alkyl crotonates like isopropyl crotonate have been studied, revealing their potential in producing vinyl homopolymers with high service temperatures and good impact resistance, though they present challenges in molding (Graham, Moore, & Powell, 1967).

Analytical Chemistry

In analytical chemistry, the separation and identification of stereoisomers of compounds related to isopropyl crotonate, such as isopropyl 2,3-epoxybutanoate, have been a subject of interest. Techniques like gas chromatography have been used for differentiating these stereoisomers, which is crucial for understanding their chemical behavior and applications (Demillequand et al., 1999).

Organic Synthesis

Isopropyl crotonate is also significant in organic synthesis. It has been used in the fragmentation-recombination Nazarov cyclization process, which is a key reaction in organic chemistry for constructing cyclic compounds (Schwartz & White, 2006). Furthermore, its involvement in asymmetric conjugate addition reactions, catalyzed by Rhodium(I) complexes, has been studied, highlighting its role in producing beta-aryl esters with high yields and enantioselectivity, important for pharmaceutical and material applications (Sakuma et al., 2000).

Environmental Science

In the context of environmental science, isopropyl crotonate's derivatives have been examined for their potential in adsorption processes. For example, crosslinked polymers incorporating crotonic acid, related to isopropyl crotonate, have been studied for their efficiency in removing dyes from aqueous solutions, demonstrating the potential for water treatment applications (Coşkun, 2011).

Catalysis

The catalytic properties of isopropyl crotonate have been explored in reactions like Lewis pair polymerization, where its derivatives have shown effectiveness in producing high-molecular-weight polymers under certain conditions (McGraw & Chen, 2018). This highlights its potential in the field of catalyst development and polymer science.

Safety And Hazards

Isopropyl crotonate is classified as a flammable liquid and vapor. It can cause skin and eye irritation . Precautionary measures include avoiding contact with skin, eyes, and clothing, keeping away from heat and sources of ignition, not breathing vapors or spray mist, and not ingesting .

properties

IUPAC Name

propan-2-yl (E)-but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-4-5-7(8)9-6(2)3/h4-6H,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABBHSMFGKYLKE-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801020077
Record name 1-Methylethyl (2E)-2-butenoate
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Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Isopropyl crotonate

CAS RN

6284-46-4, 18060-77-0
Record name 1-Methylethyl (2E)-2-butenoate
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Record name Isopropyl crotonate, (E)-
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Record name 6284-46-4
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Record name 1-Methylethyl (2E)-2-butenoate
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Record name Isopropyl 2-butenoate
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Record name 2-Butenoic acid, 1-methylethyl ester, (2E)
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Record name ISOPROPYL CROTONATE, (E)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
RK Graham, JE Moore, JA Powell - Journal of Applied Polymer …, 1967 - Wiley Online Library
… crotonate), we were unable to obtain any polymer from isopropyl crotonate. Amorphous polymer from isopropyl crotonate was formed with dibutylmagnesium as initiator in toluene, but …
Number of citations: 19 onlinelibrary.wiley.com
S Sakuma, M Sakai, R Itooka… - The Journal of Organic …, 2000 - ACS Publications
… The addition of arylboronic acids to isopropyl crotonate resulted in high yields and high enantioselectivity exceeding 90% ee in the presence of 3 mol % of Rh(acac)(C 2 H 4 ) 2 and (S)-…
Number of citations: 278 pubs.acs.org
T Tsuruta, T Makimoto, K Tanabe - … Chemistry and Physics, 1968 - Wiley Online Library
… In copolymerization of cis and tram isomers of methyl crotonate and isopropyl crotonate the trans isomers were found to have greater reactivities. Cis-Isomers, on the other hand, …
Number of citations: 34 onlinelibrary.wiley.com
JCA Flanagan, EJ Kang, NI Strong, RM Waymouth - Acs Catalysis, 2015 - ACS Publications
… ) of isopropyl crotonate … of isopropyl crotonate was observed (see the Supporting Information). In contrast, in the absence of the silyl ketene acetal, the dimerization of isopropyl crotonate …
Number of citations: 24 pubs.acs.org
Y TAKENAKA - che.ntu.edu.tw
Many research groups have investigated various chemical reactions to give useful chemical compounds from biomass resources, 1, 2) because it is important for the carbon neutral …
Number of citations: 4 che.ntu.edu.tw
F Matsuda, M Kawatsura, F Dekura… - Journal of the Chemical …, 1999 - pubs.rsc.org
… Interestingly, the hydroxy group-directed couplings induced by SmI2 of the α-hydroxy ketone 11 with methyl, ethyl, and isopropyl crotonate proceeded with a complete reversal of …
Number of citations: 4 pubs.rsc.org
M Imada, Y Takenaka, T Tsuge, H Abe - Polymer Journal, 2021 - nature.com
Various copolymers incorporated with β-substituted acrylates, such as alkyl crotonates (eg, methyl crotonate (MC), ethyl crotonate (EC), isopropyl crotonate (iPC), and n-butyl crotonate (…
Number of citations: 3 www.nature.com
Y Yasuda, N Kawabata, T Tsuruta - Journal of Macromolecular …, 1967 - Taylor & Francis
… n-Butyllithium scarcely adds to isopropyl crotonate in the conjugated way, which is in accordance with the poor polymerizability of isopropyl crotonate with n-butyllithium as initiator (1 7). …
Number of citations: 24 www.tandfonline.com
H Acherki, C Alvarez-Ibarra, A Barrasa, A de Dios - Tetrahedron letters, 1999 - Elsevier
… 7b By simply changing to isopropyl crotonate the reaction smoothly afforded the 4R-isomer (-)-6a as the only product.* In order to extend the scope of this reaction, other acceptors not …
Number of citations: 8 www.sciencedirect.com
ML Miller, J Skogman - Journal of Polymer Science Part A …, 1964 - Wiley Online Library
… A Belgian patent, l9 which came to our attention after the completion of this work, disclosed the preparation of crystalline polymer from tert-butyl and isopropyl crotonate in the presence …
Number of citations: 33 onlinelibrary.wiley.com

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